N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a quinoline ring substituted with a trifluoromethyl group, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system The trifluoromethyl group is introduced via electrophilic substitution, followed by the formation of the piperidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the quinoline or piperidine rings.
Scientific Research Applications
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The quinoline ring system can interact with nucleic acids or proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,8-bis(trifluoromethyl)quinolin-4-yl-(2-piperidyl)methanol: This compound shares the quinoline and piperidine rings but differs in the substituents attached to these rings.
4-(4-fluoro-benzenesulfinyl)-piperazin-1-yl-[4-(7-trifluoromethyl-quinolin-4-ylamino)-phenyl]-methanone: This compound also features a trifluoromethylquinoline structure but has different functional groups and a piperazine ring.
Uniqueness
N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H20F3N3O2S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)12-1-4-15-16(11-12)22-8-5-17(15)24-9-6-13(7-10-24)23-27(25,26)14-2-3-14/h1,4-5,8,11,13-14,23H,2-3,6-7,9-10H2 |
InChI Key |
OAPCYUVJFGSZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origin of Product |
United States |
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